molecular formula C17H19NO B083846 Nefopam CAS No. 13669-70-0

Nefopam

Cat. No. B083846
CAS RN: 13669-70-0
M. Wt: 253.34 g/mol
InChI Key: RGPDEAGGEXEMMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nefopam hydrochloride has seen improvements over the years to increase production rate and lower costs. One method involves the acylation of o-benzoyl benzoic acid with phosphorus trichloride, amination with N-methyl ethanolamine, chlorination with phosphorus trichloride, reduction with potassium borohydride, and finally reaction with hydrogen chloride to yield this compound hydrochloride. This revised process has led to a 15% increase in production rate and a significant reduction in raw material costs (Leng Yan-ping, 2006). Additionally, high-yielding synthesis of this compound analogues through an efficient amine-/ruthenium-catalyzed three-step process has been developed, showcasing the potential for diverse this compound-based compounds (Dhevalapally B. Ramachary et al., 2009).

Molecular Structure Analysis

Although specific papers on the molecular structure analysis of this compound were not identified in this search, this compound's structure is known to resemble that of orphenadrine, a molecule with analgesic properties, indicating a complex interaction with various neurotransmitter systems. Its unique structure underpins its distinct pharmacological profile, contributing to its analgesic efficacy without the typical side effects associated with other pain management drugs.

Chemical Reactions and Properties

This compound's chemical properties, such as its interactions with voltage-sensitive sodium channels (VSSCs) and modulation of glutamatergic transmission, underline its analgesic mechanism. This compound blocks VSSCs, preventing sodium influx, which is crucial for its analgesic effect. This blockade reduces glutamate release and neuronal excitability, contributing to its effectiveness in pain management (M. Verleye et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as its solubility and formulation capabilities, enable its application in various dosage forms for pain management. For instance, this compound hydrochloride loaded microspheres have been developed for sustained release, indicating its versatility in formulation and potential for improved patient compliance in post-operative pain management (Neelam Sharma et al., 2018).

Chemical Properties Analysis

This compound's chemical properties facilitate its action as a centrally acting analgesic. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, and modulates sodium and calcium channels. These properties make this compound an effective non-opioid option for the treatment of acute or chronic pain, offering a safety profile with fewer side effects and a broad therapeutic window (M. Tiglis et al., 2018).

Scientific Research Applications

  • Nefopam's Mechanism of Action : this compound exhibits analgesic properties through opioidergic and noradrenergic mechanisms. It has been shown to possess antinociceptive activity, with involvement of opioid receptors and alpha2-adrenoceptors in mice (Gray, Nevinson, & Sewell, 1999).

  • Postoperative Pain Management : this compound effectively reduces postoperative pain. It has been found to decrease cumulative 24-hour morphine consumption and reduce pain intensity in surgical patients, comparable to non-steroidal anti-inflammatory drugs, but with a distinct adverse effect profile (Evans, Lysakowski, & Tramèr, 2008).

  • Neuroprotective and Anticonvulsant Properties : this compound shows potent neuroprotective effects against veratridine-induced neurotoxicity and has anticonvulsant properties in various models. It is more potent than carbamazepine, a standard antiepileptic drug, in certain assays (Novelli et al., 2006).

  • Inhibition of Calcium Influx and NMDA Receptor-Dependent Neurotoxicity : this compound inhibits calcium influx and cGMP formation, providing protection against NMDA receptor-mediated excitotoxicity. This suggests potential therapeutic uses in neurological and neuropsychiatric disorders involving excessive glutamate release (Novelli, Dı́az-Trelles, Groppetti, & Fernández-Sánchez, 2005).

  • Effects on Pharmacokinetics with Hyperthermia : Hyperthermia affects the pharmacokinetics of this compound, indicating that body temperature variations can influence the drug's absorption and efficacy (Lee & Kim, 2015).

  • Risks of Overdose : Overdosing with this compound can lead to adverse effects involving the central nervous system, cardiovascular system, and kidneys. Awareness of these risks is crucial for safe usage (Urwin & Smith, 1999).

  • Role in Multimodal Analgesia : this compound is useful in multimodal analgesia, particularly in combination with opioids and non-steroidal anti-inflammatory drugs, to enhance pain relief while minimizing the need for higher doses of individual drugs (Girard, Chauvin, & Verleye, 2016).

  • Dopamine Reuptake Inhibition : this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, suggesting its analgesic action might be related to enhancement of monoaminergic function (Tresnak-Rustad & Wood, 1981).

Mechanism of Action

Target of Action

Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .

Mode of Action

This compound acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, this compound has been found to downregulate autophagy and c-Jun N-terminal kinase activity .

Pharmacokinetics

This compound has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylthis compound and this compound N-oxide . The elimination half-life of this compound is between 3-8 hours, and for Desmethylthis compound, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .

Result of Action

The action of this compound results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, this compound has been found to reduce cell proliferation, having little effect on apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of this compound N-oxide

Safety and Hazards

Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .

properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
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DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

13669-70-0, 23327-57-3
Record name Nefopam
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Record name Nefopam [INN:BAN]
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Record name Nefopam
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Record name nefopam
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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